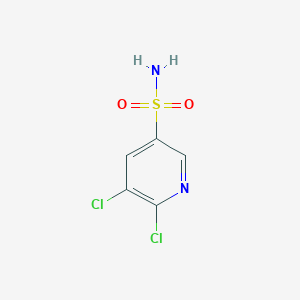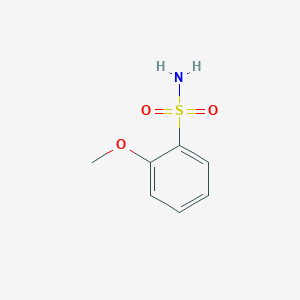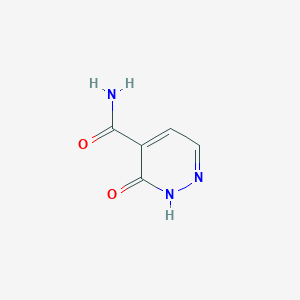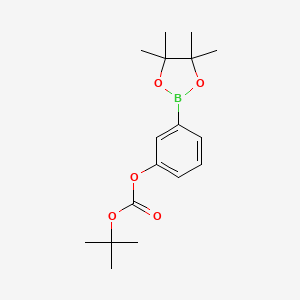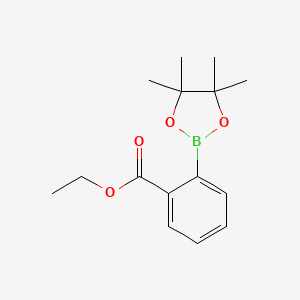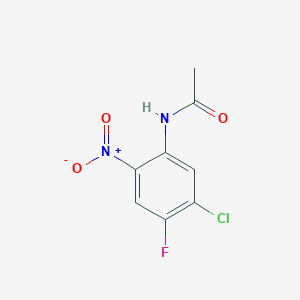
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Vue d'ensemble
Description
“N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H6ClFN2O3 . It has an average mass of 232.596 Da and a mono-isotopic mass of 232.005096 Da . This compound has been studied for its potential applications in scientific research, including its role in drug development and clinical trials.
Synthesis Analysis
The synthesis of a similar compound, 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been described in the literature . The chloroacetyl chloride is added slowly in a flask containing a mixture of 4-fluoro-3-nitroaniline and triethylamine (Et3N) solubilized in dichloromethane (CHCl3) at 0 °C in an ice bath .Molecular Structure Analysis
The molecular structure of “N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide” consists of a nitrophenyl ring attached to an acetamide group . The presence of the chloro and fluoro substituents on the phenyl ring may influence the compound’s reactivity and biological activity.Applications De Recherche Scientifique
3. Chemical Intermediate
- Application : The compound “N-(5-Chloro-4-fluoro-2-methyl-phenyl)acetamide” is used as a chemical intermediate in the synthesis of other compounds .
4. Antimicrobial Activity
- Application : The compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has potential applications against Klebsiella pneumoniae, a bacterium that can cause different types of healthcare-associated infections .
- Method : The compound was tested in combination with conventional antibiotics. The Fractional Inhibitory Concentration Index (FICI) was calculated to assess the combined effect .
5. Chemical Intermediate
- Application : The compound “N-(5-Chloro-4-fluoro-2-methyl-phenyl)acetamide” is used as a chemical intermediate in the synthesis of other compounds .
6. Therapeutic Potential
- Application : Quinoline derivatives, such as “3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione” and “3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione”, have shown potential therapeutic effects . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
- Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Propriétés
IUPAC Name |
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDKLGOPDBQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378728 | |
| Record name | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |
CAS RN |
81962-58-5 | |
| Record name | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


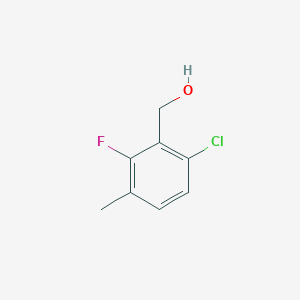

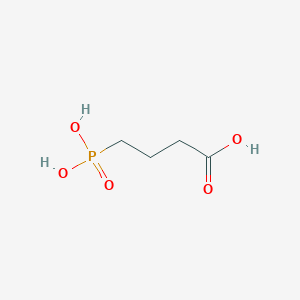
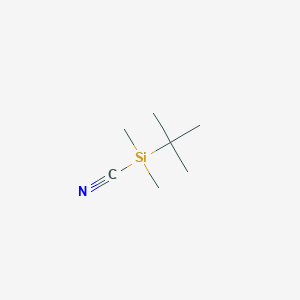
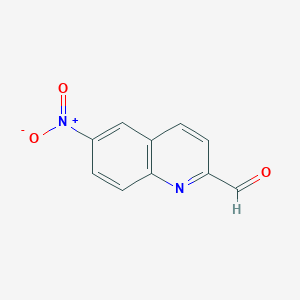

![5,12-Dihydroindolo[3,2-a]carbazole](/img/structure/B1586909.png)
